![molecular formula C13H14N2 B13308052 3-[3-(Aminomethyl)phenyl]aniline](/img/structure/B13308052.png)
3-[3-(Aminomethyl)phenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Amino-[1,1’-biphenyl]-3-methanamine is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an amino group attached to the biphenyl structure, which consists of two benzene rings connected by a single bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-amino-[1,1’-biphenyl]-3-methanamine typically involves the Suzuki coupling reaction. This reaction is performed between 3-bromoaniline and phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under mild aerobic conditions, resulting in the formation of the desired biphenyl derivative .
Industrial Production Methods
For large-scale industrial production, the preparation method involves a Suzuki coupling reaction followed by hydrogenation and debenzylation steps. The process starts with the coupling of 2-benzyloxy-1-bromo-3-nitrobenzene and 3-carboxyphenylboronic acid. The resulting product undergoes hydrogenation and debenzylation under the catalysis of palladium on carbon (Pd/C) to yield 3’-amino-[1,1’-biphenyl]-3-methanamine .
化学反応の分析
Types of Reactions
3’-Amino-[1,1’-biphenyl]-3-methanamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Nitro derivatives of the biphenyl compound.
Reduction: Corresponding amines with reduced functional groups.
Substitution: Halogenated or nitrated biphenyl derivatives
科学的研究の応用
3’-Amino-[1,1’-biphenyl]-3-methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 3’-amino-[1,1’-biphenyl]-3-methanamine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
類似化合物との比較
Similar Compounds
- 2-Amino-[1,1’-biphenyl]
- 4-Amino-[1,1’-biphenyl]
- 3-Amino-[1,1’-biphenyl]-4-ol
Uniqueness
3’-Amino-[1,1’-biphenyl]-3-methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other amino-biphenyl derivatives, it exhibits different reactivity and interaction profiles, making it valuable for specialized applications in research and industry .
特性
分子式 |
C13H14N2 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
3-[3-(aminomethyl)phenyl]aniline |
InChI |
InChI=1S/C13H14N2/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12/h1-8H,9,14-15H2 |
InChIキー |
CNYXLLAZQXULEL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)N)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


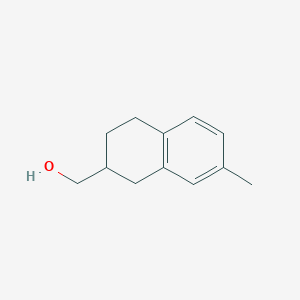
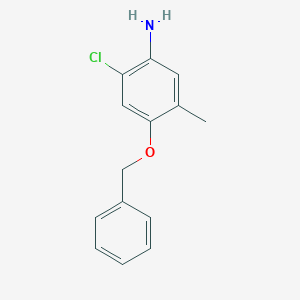
![Spiro[4.4]nonane-1-thiol](/img/structure/B13307992.png)
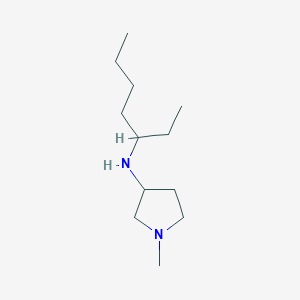
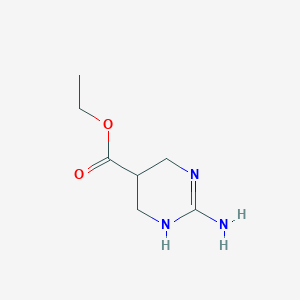
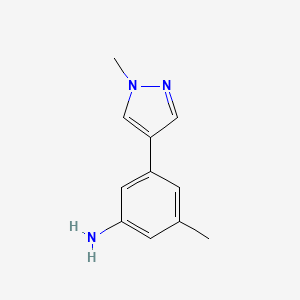
![1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one](/img/structure/B13308012.png)
![2,2,2-trifluoro-N-[4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide](/img/structure/B13308028.png)
![{[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]methyl}benzene](/img/structure/B13308030.png)

amine](/img/structure/B13308056.png)
![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B13308058.png)
![8-(Trifluoromethyl)-2-azaspiro[4.5]decane](/img/structure/B13308063.png)

